Regiochemical Differentiation: 2,6-Dimethoxybenzyl vs. 3,4-Dimethoxybenzyl TZD in Anti‑Ulcer Indication Models
The 3,4-dimethoxybenzyl positional isomer of the target compound has been explicitly claimed in EP 0032128 A1 as an anti‑ulcer agent with an oral efficacious dose range of 50–500 mg·day⁻¹ in mammals [1]. No such anti‑ulcer indication has been reported for the 2,6-dimethoxybenzyl isomer (target compound). The shift of both methoxy groups from the 3,4- to the 2,6-positions alters the electron density on the aromatic ring as well as the spatial orientation of the benzyl side chain, which is expected to change affinity for the gastric acid secretion target. This indicates that the two regioisomers are pharmacologically non‑interchangeable, and a procurement specification that distinguishes the 2,6-dimethoxy pattern is essential for any screening program that must avoid anti‑ulcer cross‑activity.
| Evidence Dimension | Pharmacological indication linked to dimethoxy substitution pattern |
|---|---|
| Target Compound Data | 2,6-dimethoxy substitution; anti‑ulcer activity not reported in any accessible patent or primary literature |
| Comparator Or Baseline | 3,4-dimethoxy substitution; anti‑ulcer activity demonstrated, oral dose 50–500 mg·day⁻¹ (EP 0032128 A1) |
| Quantified Difference | Qualitative difference: anti‑ulcer activity present for 3,4-isomer; absent from accessible evidence for 2,6-isomer |
| Conditions | Oral administration in mammalian gastric ulcer models (physiological context as described in EP 0032128 A1) |
Why This Matters
A scientist purchasing a 5-dimethoxybenzyl-TZD for non‑anti‑ulcer profiling must specify the 2,6‑regioisomer to avoid confounding biological readouts from the 3,4‑isomer's established gastric pharmacology.
- [1] EP 0032128 A1: Thiazolidine derivatives and their production and use. Example: 5-(3,4-dimethoxybenzyl)thiazolidine-2,4-dione, dose 50–500 mg·day⁻¹. European Patent Office (1981). View Source
